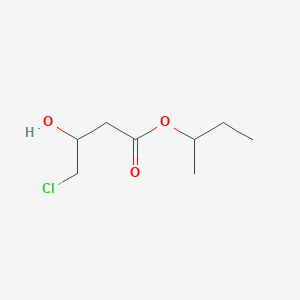
Butan-2-yl 4-chloro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl 4-chloro-3-hydroxybutanoate is a chemical compound with the molecular formula C8H15ClO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butan-2-yl group, a chloro group, and a hydroxybutanoate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-chloro-3-hydroxybutanoate typically involves the esterification of 4-chloro-3-hydroxybutanoic acid with butan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as carbonyl reductase coupled with glucose dehydrogenase, has also been explored for the production of chiral intermediates like this compound .
化学反応の分析
Types of Reactions
Butan-2-yl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Butan-2-yl 4-chloro-3-oxobutanoate.
Reduction: Butan-2-yl 4-hydroxy-3-hydroxybutanoate.
Substitution: Butan-2-yl 4-azido-3-hydroxybutanoate.
科学的研究の応用
Butan-2-yl 4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of Butan-2-yl 4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of atorvastatin, the compound undergoes enzymatic reduction to form the active chiral intermediate. This intermediate then inhibits the enzyme hydroxymethylglutaryl-CoA reductase, leading to a decrease in cholesterol synthesis .
類似化合物との比較
Butan-2-yl 4-chloro-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but with an ethyl group instead of a butan-2-yl group.
Methyl 4-chloro-3-hydroxybutanoate: Contains a methyl group instead of a butan-2-yl group.
Butan-2-yl 4-chloro-3-oxobutanoate: Similar but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of chiral drugs and other high-value chemicals .
特性
CAS番号 |
828276-57-9 |
|---|---|
分子式 |
C8H15ClO3 |
分子量 |
194.65 g/mol |
IUPAC名 |
butan-2-yl 4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15ClO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
SHVDAWIOTHFMJJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
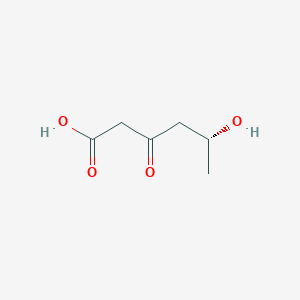

![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
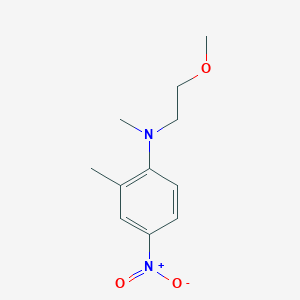
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
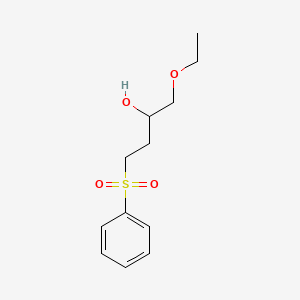
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
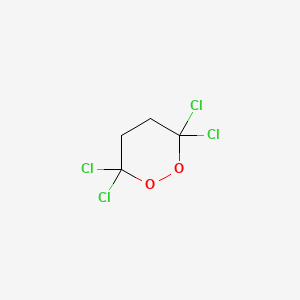
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
